molecular formula C16H10F3NO2 B6147754 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1246886-50-9

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6147754
CAS No.: 1246886-50-9
M. Wt: 305.3
InChI Key:
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Description

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with benzyl and trifluoromethyl groups under specific conditions. One common method includes the use of trifluoromethylphenyl isothiocyanate in the presence of a base catalyst like triethylamine . The reaction is carried out in methanol, leading to the formation of the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds, each with distinct chemical and biological properties .

Scientific Research Applications

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

CAS No.

1246886-50-9

Molecular Formula

C16H10F3NO2

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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